3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride
Description
3-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a 1-methyl-1,2,4-triazole moiety. Its molecular formula is C₇H₁₂Cl₂N₄O, with a molecular weight of 239.11 g/mol. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. Morpholine contributes hydrogen-bond acceptor properties, while the methyl-triazole group modulates lipophilicity and steric bulk. This compound is structurally distinct from other triazole derivatives due to the morpholine core, which may influence its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C7H14Cl2N4O |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-7(9-5-10-11)6-4-12-3-2-8-6;;/h5-6,8H,2-4H2,1H3;2*1H |
InChI Key |
HLTWFNJNXIAQQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2COCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride and analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Structure: The morpholine ring in the target compound provides a rigid oxygen-containing scaffold, facilitating hydrogen-bond interactions.
Heterocyclic Substituent :
- Oxadiazole vs. Triazole : The oxadiazole derivative () replaces triazole with a more electron-deficient heterocycle, which may affect metabolic stability and electronic properties.
- Phenyl vs. Methyl : The phenyl-substituted analog () exhibits higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility than monohydrochlorides (), favoring bioavailability in hydrophilic environments.
Research Findings and Implications
- Solubility: The dihydrochloride salt of the target compound likely outperforms monohydrochloride analogs in aqueous media, a critical factor for oral bioavailability .
- Metabolic Stability : Methyl groups on triazole (target compound) may confer better metabolic stability compared to phenyl or isopropyl substituents, which are prone to oxidative metabolism .
- Bioisosteric Effects : The oxadiazole analog () could serve as a bioisostere for triazole in medicinal chemistry, though its electron-deficient nature might alter binding affinities.
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